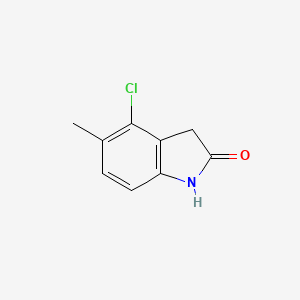

4-Chloro-5-methylindolin-2-one

Descripción

4-Chloro-5-methylindolin-2-one is a halogenated indolinone derivative with the molecular formula C₉H₈ClNO and a molecular weight of 181.62 g/mol . The compound features a chloro substituent at the 4-position and a methyl group at the 5-position of the indole ring. It is typically stored at 2–8°C, though its CAS number, boiling point, and hazard data remain unspecified in available literature . Indolinones are recognized for their structural versatility in medicinal chemistry, often serving as precursors or intermediates for bioactive molecules.

Propiedades

Fórmula molecular |

C9H8ClNO |

|---|---|

Peso molecular |

181.62 g/mol |

Nombre IUPAC |

4-chloro-5-methyl-1,3-dihydroindol-2-one |

InChI |

InChI=1S/C9H8ClNO/c1-5-2-3-7-6(9(5)10)4-8(12)11-7/h2-3H,4H2,1H3,(H,11,12) |

Clave InChI |

PFXOURUQNDVNGH-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C2=C(C=C1)NC(=O)C2)Cl |

Origen del producto |

United States |

Métodos De Preparación

The synthesis of 4-Chloro-5-methylindolin-2-one typically involves several steps, starting from readily available starting materials. One common method involves the Fischer indole synthesis, which includes the reaction of phenylhydrazine with a ketone under acidic conditions . Another approach involves the Heck alkylation of an intermediate ketone enolate, followed by the transformation of a ketone carbonyl into an epoxide and its subsequent conversion into an allylic alcohol . Industrial production methods often utilize these synthetic routes with optimizations for yield and purity.

Análisis De Reacciones Químicas

4-Chloro-5-methylindolin-2-one undergoes various chemical reactions, including:

Substitution: Halogenation, nitration, and sulfonation are common substitution reactions for this compound.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound.

Aplicaciones Científicas De Investigación

4-Chloro-5-methylindolin-2-one has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 4-Chloro-5-methylindolin-2-one involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to changes in cellular processes . The exact mechanism can vary depending on the specific derivative and its application. Molecular docking studies have shown that certain derivatives can bind to target proteins, disrupting their function and leading to therapeutic effects .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and physicochemical differences between 4-chloro-5-methylindolin-2-one and its analogs:

Physicochemical and Stability Considerations

- Solubility and Stability : The methyl group in 4-chloro-5-methylindolin-2-one likely enhances lipophilicity compared to hydroxyl- or dione-substituted analogs (e.g., ).

- Thermal Stability: Halogenated indolinones generally exhibit moderate thermal stability, though brominated derivatives () may decompose at lower temperatures due to weaker C-Br bonds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.